N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The first step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Formation of the Oxalamide: The piperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Introduction of the Chloro-Substituted Phenyl Ring: Finally, the chloro-substituted phenyl ring is introduced through a nucleophilic substitution reaction with 3-chloro-2-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro and methoxy substituents may influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)oxalamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-ethoxyphenyl)piperazin-1-yl)ethyl)oxalamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of the chloro-substituted phenyl ring, methoxy-substituted phenyl ring, and piperazine moiety in N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide distinguishes it from other similar compounds. This unique structure may result in distinct pharmacological properties and applications.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-16-17(23)6-5-7-18(16)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-3-4-9-20(19)30-2/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHOPMPMFJIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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